molecular formula C6H6O7Sn B14733853 Stannic citric acid CAS No. 6493-69-2

Stannic citric acid

Cat. No.: B14733853
CAS No.: 6493-69-2
M. Wt: 308.82 g/mol
InChI Key: USYAMXSCYLGBPT-UHFFFAOYSA-L
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Description

Stannic citric acid refers to a compound or complex formed by the interaction of stannic acid (Sn(OH)₄) or stannic ions (Sn⁴⁺) with citric acid (C₆H₈O₇). While direct references to "this compound" are sparse in the literature, analogous tin-citrate complexes are documented in materials science and electrochemistry. For example, stannic chloride (SnCl₄) is often synthesized with citric acid in sol-gel processes to create tin oxide films, as noted in ethanol-sensing studies . The compound likely forms a coordination complex where citric acid acts as a chelating agent, stabilizing Sn⁴⁺ ions for applications in catalysis, sensing, or coatings .

Stannic acid itself is a hydrated form of tin(IV) oxide (SnO₂), characterized by its amphoteric nature and low solubility in water. When combined with citric acid, the resulting complex may exhibit enhanced solubility and reactivity due to citric acid’s tricarboxylic structure, which facilitates metal ion binding .

Properties

CAS No.

6493-69-2

Molecular Formula

C6H6O7Sn

Molecular Weight

308.82 g/mol

IUPAC Name

2-(carboxymethyl)-2-hydroxybutanedioate;tin(2+)

InChI

InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2

InChI Key

USYAMXSCYLGBPT-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2]

Origin of Product

United States

Preparation Methods

Direct Reaction Method

  • Dissolve anhydrous citric acid in deionized water at room temperature
  • Slowly add tin(IV) chloride while maintaining continuous stirring
  • Adjust the pH of the solution using sodium hydroxide or potassium hydroxide
  • Allow the reaction to proceed for several hours
  • Isolate the product through precipitation, filtration, and drying

This method's success depends critically on controlling the pH during the reaction. The ideal pH range is typically 4.0-4.5, which helps maintain the stability of the tin(IV) citrate complex while preventing hydrolysis of tin(IV) chloride to tin(IV) hydroxide.

Modified Reaction Using Pre-hydrolyzed Tin(IV) Chloride

Research has shown that pre-hydrolysis of tin(IV) chloride before reaction with citric acid can lead to more controlled complex formation:

  • Hydrolyze tin(IV) chloride in water at controlled pH (typically pH 2-3)
  • Prepare a separate solution of citric acid
  • Combine the pre-hydrolyzed tin solution with the citric acid solution
  • Adjust pH to the desired value (typically 4-5)
  • Allow complexation to occur over 2-24 hours at controlled temperature
  • Isolate the product through appropriate precipitation and purification methods

This approach helps reduce unwanted side reactions and provides better control over the coordination environment of the resulting tin(IV) citrate complex.

Synthesis Methods Using Metallic Tin

An alternative approach involves using metallic tin as the starting material, which offers advantages in terms of reducing chloride or other counter-ion contamination:

Two-Step Oxidation Method

Another approach using metallic tin involves:

  • Oxidize metallic tin to tin(II) hydroxide using controlled oxidation conditions
  • Convert tin(II) hydroxide to tin(II) citrate by reaction with citric acid
  • Further oxidize tin(II) citrate to tin(IV) citrate using an appropriate oxidizing agent (such as hydrogen peroxide or atmospheric oxygen)
  • Isolate and purify the resulting this compound

This method allows better control of the oxidation state progression but requires careful handling to prevent premature oxidation of intermediate species.

pH-Dependent Synthesis Methods

Research has demonstrated that the pH of the reaction medium significantly affects the nature of the tin(IV)-citrate complexes formed. Different species with varying degrees of protonation can form as a function of pH, even with the same coordination geometry.

Low pH Synthesis Method (pH 2-3)

  • Dissolve tin(IV) chloride in water acidified to pH 2-3 with hydrochloric acid
  • Add citric acid in molar ratio of 1:2 or 1:3 (Sn:citric acid)
  • Maintain temperature at 25-30°C
  • React for 4-6 hours with constant stirring
  • Isolate product by precipitation with appropriate solvent (often ethanol)

Medium pH Synthesis Method (pH 4-5)

  • Prepare tin(IV) chloride solution
  • Adjust pH to 4-5 using sodium or potassium hydroxide
  • Add citric acid solution (typically in ratio 1:3 Sn:citric acid)
  • React at temperatures between 40-60°C
  • Allow crystallization by cooling or solvent addition
  • Isolate and purify the product

This method typically results in complexes where the central alkoxide and carboxylate groups of the citrate coordinate to tin(IV), while the terminal carboxylates remain uncoordinated but with varying degrees of protonation.

Comparative Results of pH-Dependent Methods

Table 1: Effect of pH on Tin(IV) Citrate Complex Formation

pH Range Predominant Species Coordination Geometry Degree of Protonation Solubility Stability
1.0-2.5 [Ti(C6H4.5O7)x]n+ Distorted octahedral High High Moderate
3.0-4.5 [Ti(C6H4O7)x]n Octahedral Medium Moderate High
5.0-6.5 [Ti(C6H3.5O7)x]n- Octahedral Low Low Moderate
>7.0 [Ti(C6H3O7)x]n- Variable Very low Variable Low

Note: This table represents analogous behavior for tin(IV) citrate complexes based on research with similar metal-citrate systems

Hydrothermal Synthesis Approaches

Hydrothermal synthesis represents another viable route for preparing this compound, particularly when well-defined crystalline materials are desired:

Autoclave Method

  • Prepare an aqueous solution containing tin(IV) chloride and citric acid
  • Adjust pH to the desired value (typically 3-5)
  • Transfer the solution to a Teflon-lined autoclave
  • Heat at temperatures between 80-140°C for 3-14 days
  • Cool slowly to room temperature
  • Collect and purify the resulting crystals

The extended reaction time under elevated temperature and pressure conditions promotes the formation of well-defined crystalline products with consistent coordination environments. Research indicates that hydrothermal conditions above 100°C after 3 days of reaction yield optimum results for similar metal-citrate systems.

Optimization Parameters for this compound Synthesis

Several key parameters significantly influence the yield, purity, and properties of this compound during synthesis:

Molar Ratio Optimization

The molar ratio between tin precursor and citric acid fundamentally affects the nature of the product:

Table 2: Effect of Tin:Citric Acid Molar Ratio on Product Characteristics

Sn:Citric Acid Ratio Product Characteristics Yield (%) Dominant Coordination Applications
1:1 Basic citrate complex 40-60 Partial coordination Limited
1:2 Standard citrate complex 65-80 Complete mono-complex General use
1:3 Fully saturated complex 70-85 Multi-citrate complex Specialized
1:4+ Excess ligand complex 65-75 Similar to 1:3 with citric acid impurity Research only

Experimental evidence indicates that a 1:3 molar ratio typically provides the best balance between yield and purity for this compound synthesis.

Temperature Effect

Reaction temperature significantly influences reaction kinetics and product stability:

  • Low temperatures (20-40°C): Slow reaction rate, incomplete complex formation, potential for mixed oxidation states
  • Medium temperatures (50-80°C): Optimal for controlled reaction, good yield and purity
  • High temperatures (>100°C): Faster reaction but potential decomposition or side reactions
  • Hydrothermal conditions (80-140°C under pressure): Facilitates crystallization and phase purity

Reaction Time Considerations

The optimal reaction time varies depending on the synthesis method:

  • Direct aqueous synthesis: 1-6 hours
  • pH-adjusted methods: 2-24 hours
  • Hydrothermal synthesis: 3-14 days
  • Metal oxidation methods: Initial oxidation (0.5-2 hours) plus complexation (1-6 hours)

Extending reaction time beyond the optimum can lead to product decomposition or transformation into more thermodynamically stable but less desired forms.

Characterization and Purity Assessment

Reliable characterization of this compound is crucial for verifying successful synthesis and assessing product quality:

Spectroscopic Techniques

Infrared spectroscopy (FTIR) provides valuable information about the coordination of citrate to tin through characteristic shifts in carboxylate and hydroxyl bands. For tin(IV) citrate complexes:

  • Free citric acid shows C=O stretching at ~1740 cm-1
  • Coordinated carboxylate groups show asymmetric stretching at ~1580-1650 cm-1
  • Coordinated carboxylate groups show symmetric stretching at ~1380-1420 cm-1
  • The difference between asymmetric and symmetric stretching indicates coordination mode

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 119Sn NMR, provides detailed structural information about the complexes:

  • 13C NMR shifts for carboxylate carbons indicate degree of coordination
  • 119Sn NMR gives direct information about the tin environment and oxidation state
  • 1H NMR helps determine the degree of protonation of the citrate ligands

X-ray Crystallography

X-ray diffraction studies provide definitive structural information for crystalline this compound products:

  • Single crystal XRD reveals detailed molecular structure
  • Powder XRD confirms phase purity and crystallinity
  • Typical stannic citrate complexes crystallize in monoclinic or triclinic systems

Other Analytical Methods

  • Elemental analysis for C, H content verification against theoretical values
  • 119Sn Mössbauer spectroscopy for oxidation state confirmation
  • Thermal analysis (TGA/DSC) for determining water content and thermal stability
  • Cyclic voltammetry for redox behavior characterization

Comparative Analysis of Preparation Methods

Different preparation approaches offer various advantages and limitations:

Table 3: Comparison of this compound Preparation Methods

Method Advantages Limitations Yield Range (%) Purity Level Scale-up Potential
Tin(IV) chloride direct reaction Simple procedure, readily available reagents Chloride contamination, pH sensitivity 60-75 Moderate to high Good
Metallic tin oxidation Low impurity, controllable process Complex procedure, oxidation control challenges 50-65 High Moderate
pH-dependent methods Specific complex targeting, reproducible Narrow pH windows, sensitive to conditions 65-80 High Good
Hydrothermal synthesis High crystallinity, phase purity Time-consuming, specialized equipment 70-85 Very high Limited
Modified Pechini method Homogeneous product, controlled stoichiometry Multiple steps, higher cost 60-70 High Moderate

The selection of an appropriate preparation method depends on the intended application of the this compound and the required purity level.

Chemical Reactions Analysis

Types of Reactions

Stannic citric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Stannic citric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other tin compounds.

    Biology: Employed in biological studies to investigate the effects of tin compounds on biological systems.

    Medicine: Explored for its potential use in medical treatments, including as an antimicrobial agent.

    Industry: Utilized in the production of tin-based materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of stannic citric acid involves its interaction with molecular targets and pathways in biological systems. The compound can chelate metal ions, which affects various biochemical processes. It also interacts with cellular components, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

Stannic Citric Acid vs. Sodium Citrate
Property This compound Sodium Citrate (C₆H₅Na₃O₇) References
Primary Use Catalysis, sensor fabrication Food preservative, pH buffering vs.
Solubility in Water Moderate (dependent on pH) High (720 g/L at 25°C) vs.
Toxicity Limited data; potential ecotoxicity Generally recognized as safe (GRAS) vs.
Thermal Stability Decomposes above 200°C (forms SnO₂) Stable up to 150°C vs.

Key Differences :

  • This compound’s chelating properties make it valuable in nanotechnology, contrasting with sodium citrate’s role as a buffering agent .
This compound vs. Stannic Chloride (SnCl₄)
Property This compound Stannic Chloride (SnCl₄) References
Chemical Structure Tin(IV)-citrate complex Ionic liquid (Sn⁴⁺ + Cl⁻)
Application Precursor for SnO₂ films Catalyst in organic synthesis vs.
Environmental Impact Lower chloride emissions Corrosive; releases HCl vapors vs.
Handling Requires pH control Hygroscopic; stored under inert conditions vs.

Key Differences :

  • Stannic chloride is highly reactive and corrosive, limiting its use compared to the milder this compound in environmentally sensitive processes .
  • Citric acid’s role as a green chelator reduces hazardous byproducts in this compound synthesis .
This compound vs. Citric Acid-Transition Metal Complexes
Property This compound Iron(III) Citrate (FeC₆H₅O₇) References
Redox Activity Limited; Sn⁴⁺ is less redox-active High (Fe³⁺/Fe²⁺ redox couple) vs.
Biological Role No known biological function Iron delivery in supplements vs.
Industrial Use Thin-film deposition Wastewater treatment (phosphorus removal) vs.

Key Differences :

  • Iron(III) citrate leverages iron’s redox versatility, unlike this compound, which is primarily a structural precursor .
  • Biological compatibility of iron citrate contrasts with stannic derivatives, which are avoided in medical applications .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of stannic citric acid, and how do they influence its reactivity in aqueous solutions?

  • Methodological Answer : The structure of this compound involves coordination between tin(IV) (stannic ion) and citric acid’s carboxylate and hydroxyl groups. To confirm this, use X-ray diffraction (XRD) for crystallographic analysis and Fourier-transform infrared spectroscopy (FTIR) to identify functional group interactions. Citric acid’s tricarboxylic structure (C₆H₈O₇) enables chelation with metal ions like Sn⁴⁺, forming stable complexes. Reactivity in aqueous solutions depends on pH, as protonation states of citric acid (pKa₁=3.1, pKa₂=4.8, pKa₃=6.4) influence coordination behavior. Adjust pH to 5–6 for optimal Sn⁴⁺-citrate complexation .

Q. How can this compound be synthesized, and what are the critical parameters to control during the reaction to ensure purity?

  • Methodological Answer :

  • Synthesis Protocol :

Dissolve citric acid in deionized water (molar ratio Sn⁴⁺:citric acid = 1:2–1:3).

Add stannic chloride (SnCl₄) dropwise under stirring.

Maintain temperature at 60–80°C for 4–6 hours.

Precipitate the product by adjusting pH to 2–3 with HCl.

  • Critical Parameters :
  • pH : Controls ligand deprotonation and metal-ligand stoichiometry.
  • Temperature : Higher temperatures accelerate complexation but may degrade citrate.
  • Molar Ratio : Excess citrate prevents tin hydroxide precipitation.
    Purity is verified via inductively coupled plasma mass spectrometry (ICP-MS) for Sn content and thermogravimetric analysis (TGA) for thermal stability .

Advanced Research Questions

Q. What advanced spectroscopic techniques are most effective for characterizing the coordination environment of tin in this compound complexes, and how do these methods address potential ambiguities in structural determination?

  • Methodological Answer :

  • Extended X-ray Absorption Fine Structure (EXAFS) : Resolves Sn–O bond lengths and coordination numbers, distinguishing between octahedral and tetrahedral geometries.
  • Mössbauer Spectroscopy : Probes Sn⁴⁺ oxidation state and local symmetry.
  • Nuclear Magnetic Resonance (NMR) : ¹¹⁹Sn NMR identifies chemical shifts related to coordination geometry.
    Ambiguities arise from overlapping signals in FTIR or XRD; combining multiple techniques mitigates misinterpretation. For example, EXAFS can differentiate between monodentate and bidentate citrate binding .

Q. How can researchers resolve contradictions in reported thermodynamic stability constants of this compound complexes, and what experimental strategies minimize measurement variability?

  • Methodological Answer : Contradictions often stem from pH inconsistencies or ionic strength variations. To resolve:

  • Standardize Conditions : Use a constant ionic medium (e.g., 0.1 M NaClO₄) and buffer solutions (pH 2–6).
  • Potentiometric Titration : Measure Sn⁴⁺ activity with ion-selective electrodes.
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy (ΔH) and entropy (ΔS).
    Statistical validation (e.g., error propagation analysis) ensures reproducibility .

Q. What computational modeling approaches are suitable for predicting the catalytic behavior of this compound in oxidation-reduction reactions, and how do these models align with empirical kinetic data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electron transfer mechanisms at Sn active sites. For example, simulate the activation energy for Sn⁴⁺/Sn²⁺ redox pairs in citrate environments.
  • Molecular Dynamics (MD) : Predicts solvation effects on catalytic efficiency.
    Validate models against experimental cyclic voltammetry data (peak potentials) and kinetic isotope effects (KIE) . Discrepancies may indicate unaccounted solvent interactions or intermediate species .

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